Comparative IDO2 Inhibitory Potency Against the Oxidized Oxindole Analog
In a cell-based IDO2 inhibition assay, N-(indolin-5-yl)isobutyramide exhibited an IC50 of 51,000 nM, which is 2.5-fold weaker than its oxidized analog N-(2-oxo-indolin-5-yl)-isobutyramide (IC50 20,400 nM). This differential potency highlights the influence of the indoline ring's saturation state on target engagement [1].
| Evidence Dimension | Inhibition of mouse IDO2 in transfected HEK293T cells |
|---|---|
| Target Compound Data | IC50 = 51,000 nM |
| Comparator Or Baseline | N-(2-oxo-indolin-5-yl)-isobutyramide (IC50 = 20,400 nM) |
| Quantified Difference | 2.5-fold lower potency for the indoline vs. oxindole analog |
| Conditions | HEK293T cells transfected with mouse IDO2; kynurenine formation measured after 24h using L-Trp substrate |
Why This Matters
For IDO2-targeted projects, selecting the indoline over the oxindole provides a more selective, albeit less potent, starting point for lead optimization, avoiding potential off-target effects associated with overly potent oxindole-based inhibitors.
- [1] BindingDB Entry BDBM50533241 / ChEMBL4465170. IC50: 5.10E+4 nM for mouse IDO2. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50533241 View Source
